molecular formula C18H25N5OS B4176717 2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE

2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B4176717
M. Wt: 359.5 g/mol
InChI Key: KIJXSSTZZCLSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a thioacetyl group, and a dimethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole ring, the introduction of the thioacetyl group, and the coupling with the dimethylpiperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetyl group to a thiol or a sulfide.

    Substitution: The tetrazole ring and the piperidine moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and thioacetyl group are key functional groups that contribute to its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE: can be compared with other tetrazole-containing compounds and piperidine derivatives.

    Tetrazole Derivatives: Compounds like 5-(2,6-dimethylphenyl)-1H-tetrazole share the tetrazole ring structure and exhibit similar reactivity.

    Piperidine Derivatives: Compounds such as 3,5-dimethylpiperidine are structurally related and may have comparable chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanyl-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-12-8-13(2)10-22(9-12)16(24)11-25-18-19-20-21-23(18)17-14(3)6-5-7-15(17)4/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJXSSTZZCLSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=NN2C3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(3,5-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE

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